molecular formula C15H28O6 B1429081 3-Cyclohexylpropyl-b-D-glucopyranoside CAS No. 869541-00-4

3-Cyclohexylpropyl-b-D-glucopyranoside

Cat. No.: B1429081
CAS No.: 869541-00-4
M. Wt: 304.38 g/mol
InChI Key: DQXKLNVVAXZAEN-UXXRCYHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexylpropyl-b-D-glucopyranoside is a useful research compound. Its molecular formula is C15H28O6 and its molecular weight is 304.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Properties
Compounds similar to 3-Cyclohexylpropyl-b-D-glucopyranoside have been identified for their antioxidant and antimicrobial activities. For example, derivatives of D-Glucose, including cyclohexylidene-protected glucopyranosides, have shown promising antibacterial and antifungal activities (Kawsar et al., 2012). These findings suggest the potential use of such compounds in developing new antimicrobial agents.

Synthetic Applications in Carbohydrate Chemistry
The synthesis and functionalization of glucopyranosides have been a significant area of research. For instance, highly beta-selective O-glucosidation methods have been developed to achieve conformational control of the pyranose ring, demonstrating the importance of these compounds in synthetic carbohydrate chemistry (Okada et al., 2007). Such methodologies are crucial for the synthesis of complex glycosides and oligosaccharides.

Biotechnological and Pharmaceutical Applications
Cyclodextrins, which share structural similarities with glucopyranosides, have found extensive applications in pharmaceuticals, drug delivery systems, and biocatalysis (Singh et al., 2002; Sharma & Baldi, 2016). These applications highlight the potential of this compound and related compounds in developing novel pharmaceutical formulations and enhancing drug solubility and stability.

Enzymatic Synthesis and Modification
The enzymatic synthesis and modification of glucopyranosides, including the production of glycosylated compounds with improved solubility and physicochemical properties, have been explored (Choung et al., 2017). This approach could be applied to this compound to enhance its properties for specific applications.

Biochemical Analysis

Biochemical Properties

3-Cyclohexylpropyl-b-D-glucopyranoside plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to be involved in glycosylation processes, where it can act as a substrate for glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from donor molecules to acceptor molecules, a critical process in the synthesis of glycoproteins and glycolipids. Additionally, this compound can interact with lectins, which are carbohydrate-binding proteins that play essential roles in cell-cell communication and immune responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases, which are enzymes that phosphorylate proteins and play crucial roles in signal transduction. By altering kinase activity, this compound can impact various cellular processes, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to glycosyltransferases and lectins, influencing their activity and function. This binding can lead to enzyme inhibition or activation, depending on the context of the interaction. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which are involved in the synthesis and breakdown of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can influence the activity of metabolic enzymes, leading to changes in overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as its concentration in specific areas of the cell can influence its interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where glycosylation processes occur. The localization of this compound can influence its interactions with enzymes and other biomolecules, thereby affecting its overall function .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(3-cyclohexylpropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h10-19H,1-9H2/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXKLNVVAXZAEN-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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